4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanoic acid
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Overview
Description
4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanoic acid is a chemical compound characterized by its trifluoromethyl group and quinazoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanoic acid typically involves multiple steps, starting with the preparation of the quinazoline core. One common approach is the condensation of anthranilic acid with an appropriate amine, followed by cyclization to form the quinazoline ring. The trifluoromethyl group is introduced through a trifluoromethylation reaction, often using reagents like trifluoromethyltrimethylsilane or sodium trifluoroacetate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or hydrogen gas with a catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and appropriate solvents.
Major Products Formed: The reactions can yield a range of products, such as oxidized derivatives, reduced forms, and substituted analogs, depending on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the resulting compounds.
Biology: In biological research, 4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanoic acid is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. Its unique structure allows for interactions with specific biological targets.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, materials, and other chemical products.
Mechanism of Action
The mechanism by which 4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanoic acid exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to specific receptors or enzymes, leading to desired biological outcomes.
Comparison with Similar Compounds
4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanoic acid is structurally similar to other quinazoline derivatives.
Compounds like fluoxetine and mefloquine also contain trifluoromethyl groups and exhibit similar biological activities.
Uniqueness: What sets this compound apart is its specific combination of the quinazoline core and the trifluoromethyl group, which provides unique chemical and biological properties.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
4-[[2-(trifluoromethyl)quinazolin-4-yl]amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O2/c14-13(15,16)12-18-9-5-2-1-4-8(9)11(19-12)17-7-3-6-10(20)21/h1-2,4-5H,3,6-7H2,(H,20,21)(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAYCFYFRIHSRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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